Sporidesmin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

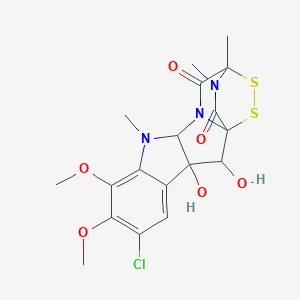

Sporidesmin is a pyrroloindole.

科学的研究の応用

Toxicological Studies

Facial Eczema in Livestock

Sporidesmin is notorious for inducing facial eczema, a photosensitization disease in ruminants that leads to severe liver damage. The toxin causes necrotizing inflammation of the biliary tract and liver when ingested by livestock grazing on contaminated pastures .

- Mechanism of Toxicity : this compound generates reactive oxygen species, including superoxide radicals and hydrogen peroxide, which contribute to oxidative stress and cellular damage .

Case Study: Metabolism in Sheep

A study examining the metabolism of this compound in sheep revealed a 2- to 3-fold difference in metabolic rates among different breeds. Merino sheep exhibited higher metabolism rates compared to Romney sheep, indicating genetic factors influencing susceptibility to this compound toxicity .

Cellular and Molecular Biology

Impact on HepG2 Cells

Research has shown that this compound affects human liver cells (HepG2), leading to cytotoxic effects without significant changes in protein oxidation or abundance. The exposure resulted in cell rounding and detachment, highlighting its potential as a tool for studying cell adhesion and death mechanisms .

- Oxidative Stress Response : While this compound did not increase reactive oxygen species levels above basal conditions, it did impact cellular structures such as actin filaments, suggesting its utility in investigating cytoskeletal dynamics under stress conditions .

Biomarker Development

Biomarkers for Facial Eczema

Efforts have been made to identify biomarkers for early detection of this compound-induced damage in dairy cows. Traditional markers like liver enzyme activities were found insufficient for early diagnosis. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are being explored to identify metabolites that could serve as reliable indicators of this compound toxicity .

Veterinary Medicine

Diagnosis and Treatment

Understanding the effects of this compound has significant implications for veterinary practices. Research into effective treatments for facial eczema focuses on early intervention strategies and management practices to reduce exposure to contaminated pastures.

- Preventive Measures : Farmers are advised to monitor pasture spore counts and implement rotational grazing strategies to minimize livestock exposure during high-risk periods .

Research Applications

This compound serves as a model compound for studying mycotoxin effects, providing insights into:

- Cellular Responses to Toxins : Its impact on cell signaling pathways can elucidate mechanisms of toxicity applicable to other environmental toxins.

- Therapeutic Investigations : The understanding of this compound's mechanisms may inform the development of antidotes or protective agents against similar mycotoxins.

化学反応の分析

Redox Reactions with Thiols

Sporidesmin undergoes cyclic reduction and autoxidation reactions with thiol-containing molecules (e.g., glutathione), generating reactive oxygen species (ROS) such as superoxide radicals (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH−) . These reactions are central to its mechanism of toxicity, leading to oxidative stress and liver damage.

Key Reaction Pathway:

This compound oxidized +Thiol e g GSH →This compound reduced +Thiol disulfide+ROSROS→Lipid peroxidation DNA damage and hepatocyte necrosis

Table 1: Products of this compound-Thiol Reactions

| Reactants | Products | Biological Impact |

|---|---|---|

| This compound + Glutathione | Reduced this compound, GSSG, ROS | Bile duct occlusion, liver necrosis |

Reaction with Triphenylphosphine

This compound reacts with triphenylphosphine (P C6H5 3) to form epithiodioxopiperazine and triphenylphosphine sulfide (P C6H5 3S) . This reaction involves cleavage of the disulfide bond in this compound and epimerization of asymmetric centers in the dioxopiperazine ring.

Key Reaction:

This compound+P C6H5 3→Epithiodioxopiperazine+P C6H5 3S

Table 2: Reaction Conditions and Outcomes

Peptide Coupling Reactions

This compound can undergo derivatization via peptide coupling. For example, This compound hemisuccinates are synthesized by reacting this compound with succinic anhydride. These derivatives are used in immunodiagnostic assays and structural studies .

Example Reaction:

This compound+Succinic anhydride→This compound hemisuccinate+H2O

Table 3: Derivatives of this compound

Biosynthetic Pathway

This compound biosynthesis involves incorporation of labeled precursors:

Proposed Pathway:

-

Condensation of tryptophan and alanine.

-

Cyclization to form the dioxopiperazine ring.

-

Sulfur incorporation via methionine/cysteine.

Table 4: Isotope Incorporation in Biosynthesis

| Labeled Precursor | Incorporation Site | Evidence |

|---|---|---|

| 14C-Tryptophan | Dioxopiperazine core | Radiolabeling studies |

| 35S-Methionine | Disulfide bonds | Autoradiography |

Interaction with Phosphoproteins

Dietary phosphoproteins (e.g., casein) reduce this compound toxicity by binding to the toxin or enhancing detoxification pathways .

Protective Mechanism:

\text{Casein}+\text{this compound}\rightarrow \text{Non toxic complex}\(\text{or enhanced excretion})

Table 5: Protective Agents Against this compound

| Agent | Effect | Study Outcome |

|---|---|---|

| Casein | Reduces mortality in low-protein diets | 38% mortality vs. 88% (control) |

| DL-Phosphoserine | Partial protection | 20% mortality vs. 80% (control) |

Analytical Detection Methods

特性

CAS番号 |

1456-55-9 |

|---|---|

分子式 |

C18H20ClN3O6S2 |

分子量 |

474 g/mol |

IUPAC名 |

(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |

InChIキー |

QTONANGUNATZOU-ICTVWZTPSA-N |

SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

異性体SMILES |

C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

正規SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

同義語 |

isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。